Cas no 93742-85-9 (5-Fluoro-1-tetralone)

5-Fluoro-1-tetralone structure
5-Fluoro-1-tetralone structure
Product Name:5-Fluoro-1-tetralone
CAS 번호:93742-85-9
MF:C10H9FO
메가와트:164.176266431808
MDL:MFCD08234371
CID:61647
PubChem ID:15491038
Update Time:2025-05-20

5-Fluoro-1-tetralone 화학적 및 물리적 성질

이름 및 식별자

    • 5-Fluoro-1-tetralone
    • 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
    • 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
    • 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
    • 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
    • 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
    • 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
    • BCP27913
    • SCHEMBL1151120
    • DTXSID80573267
    • AM9509
    • 5-Fluorotetralin-1-one
    • DS-13063
    • 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
    • MFCD08234371
    • AB43579
    • FT-0659852
    • 5-fluorotetralone
    • ALVLPJZOYNSRRX-UHFFFAOYSA-N
    • A25860
    • AKOS006284988
    • 5-Fluoro-alpha-Tetralone
    • EN300-128050
    • J-517496
    • AC-31624
    • CS-B0543
    • 93742-85-9
    • 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
    • SY042708
    • MDL: MFCD08234371
    • 인치: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
    • InChIKey: ALVLPJZOYNSRRX-UHFFFAOYSA-N
    • 미소: FC1=CC=CC2C(CCCC=21)=O

계산된 속성

  • 정밀분자량: 164.06400
  • 동위원소 질량: 164.063743068g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 190
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.6
  • 토폴로지 분자 극성 표면적: 17.1Ų

실험적 성질

  • 밀도: 1.198
  • 비등점: 265.6℃ at 760 mmHg
  • 플래시 포인트: 265.6 °C at 760 mmHg
  • 굴절률: 1.542
  • PSA: 17.07000
  • LogP: 2.34470

5-Fluoro-1-tetralone 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

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    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

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    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0%??? ??:5.5% General tariff:30.0%

5-Fluoro-1-tetralone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F894972-1g
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
93742-85-9 ≥95%
1g
¥3,016.80 2022-01-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0316-1g
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one
93742-85-9 97%
1g
2077.7CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0316-5g
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one
93742-85-9 97%
5g
7886.79CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0316-500mg
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one
93742-85-9 97%
500mg
1484.07CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0316-250mg
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one
93742-85-9 97%
250mg
1161.82CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0316-100mg
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one
93742-85-9 97%
100mg
992.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0316-50mg
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one
93742-85-9 97%
50mg
831.08CNY 2021-05-08
TRC
F257505-100mg
5-Fluoro-1-tetralone
93742-85-9
100mg
$ 155.00 2022-06-05
TRC
F257505-250mg
5-Fluoro-1-tetralone
93742-85-9
250mg
$ 325.00 2022-06-05
TRC
F257505-500mg
5-Fluoro-1-tetralone
93742-85-9
500mg
$ 515.00 2022-06-05

5-Fluoro-1-tetralone 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  90 °C; 90 °C
참조
Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone Monoimines
Chen, Hui; Zhao, Sihan; Cheng, Shaobing; Dai, Xingjie; Xu, Xiaoying; et al, Journal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683

합성 방법 2

반응 조건
1.1 Reagents: Methanesulfonic acid ,  Phosphorus pentoxide ;  0 °C; 16 h, rt
참조
Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations
Romanov-Michailidis, Fedor; Romanova-Michaelides, Maria; Pupier, Marion; Alexakis, Alexandre, Chemistry - A European Journal, 2015, 21(14), 5561-5583

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  cooled; 30 min, cooled; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ;  rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ;  1.5 h, 150 °C
참조
Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 90 °C
참조
Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid
Zhang, Minmin; Yu, Shuowen; Hu, Fangzhi; Liao, Yijun; Liao, Lihua; et al, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

합성 방법 5

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sodium tetrafluoroborate Solvents: Water ;  < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C
1.2 Solvents: Toluene ;  1 h, reflux
참조
Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ;  30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux
참조
Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants.
, United States, , ,

합성 방법 7

반응 조건
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  1 h, rt → 50 °C
참조
Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium hypochlorite Solvents: tert-Butanol ,  Water ;  4 h, rt
1.2 Reagents: Thionyl chloride ;  2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ;  19 h, rt
참조
Preparation of cercosporamide derivatives having hypoglycemic effect
, Japan, , ,

합성 방법 9

반응 조건
1.1 Reagents: Methanesulfonic acid ,  Phosphorus pentoxide ;  0 °C; 16 h, rt
참조
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; Guenee, Laure; Alexakis, Alexandre, Angewandte Chemie, 2013, 52(35), 9266-9270

합성 방법 10

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ;  cooled
참조
Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants
, United States, , ,

합성 방법 11

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C → rt; overnight, rt
1.3 Solvents: Water ;  cooled
참조
Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression
, United States, , ,

합성 방법 12

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C → rt; overnight, rt
1.3 Reagents: Water ;  cooled
참조
Preparation of 7-substituted purine derivatives as immunosuppressants
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  overnight, 0 °C → rt
1.3 Reagents: Water ;  cooled
참조
Preparation of purine and imidazopyridine derivatives for immunosuppression
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ;  cooled
참조
Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation
Jolliffe, John D.; Armstrong, Roly J.; Smith, Martin D., Nature Chemistry, 2017, 9(6), 558-562

합성 방법 15

반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  2 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, -10 °C
1.3 Reagents: Water ;  cooled
참조
Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ;  4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents
, United States, , ,

합성 방법 17

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ;  4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents
, United States, , ,

합성 방법 18

반응 조건
참조
Preparation of cercosporamide derivatives having hypoglycemic effect
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
참조
Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants
, World Intellectual Property Organization, , ,

5-Fluoro-1-tetralone Raw materials

5-Fluoro-1-tetralone Preparation Products

5-Fluoro-1-tetralone 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93742-85-9)5-Fluoro-1-tetralone
주문 번호:A25860
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:19
가격 ($):380.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:93742-85-9)5-Fluoro-1-tetralone
A25860
순결:99%
재다:5g
가격 ($):380.0
Email